molecular formula C14H8F2O5 B6289104 (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate CAS No. 869589-46-8

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate

Cat. No.: B6289104
CAS No.: 869589-46-8
M. Wt: 294.21 g/mol
InChI Key: NHRJIQMAQXICLI-UHFFFAOYSA-N
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Description

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is an organic compound that features a benzodioxole ring substituted with hydroxyphenyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the following steps:

    Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with difluoromethylating agents under controlled conditions.

    Introduction of the carboxylate group: This step involves the carboxylation of the benzodioxole ring, often using carbon dioxide in the presence of a base.

    Attachment of the hydroxyphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Purification processes: Including crystallization, distillation, and chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-1,3-benzodioxole: Lacks the hydroxyphenyl and carboxylate groups, making it less versatile in chemical reactions.

    5-bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of a hydroxyphenyl group, leading to different reactivity and applications.

    2,2-difluoro-5-formylbenzodioxole: Features a formyl group instead of a carboxylate group, affecting its chemical properties and uses.

Uniqueness

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyphenyl and carboxylate groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O5/c15-14(16)20-11-6-5-8(7-12(11)21-14)13(18)19-10-4-2-1-3-9(10)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRJIQMAQXICLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(=O)C2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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